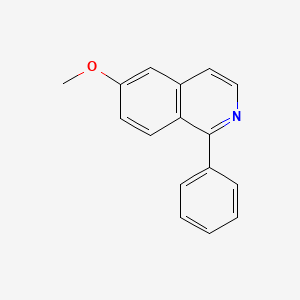
5-(Isoquinolin-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Isoquinolin-5-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring fused with an isoquinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structure of this compound allows it to exhibit diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isoquinolin-5-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process that involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly techniques, such as catalyst-free synthesis, can also be employed to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Isoquinolin-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the formation of pyrrolidin-2-ones involves oxidation processes .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidants, acids, and bases. Specific conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrrolidin-2-ones and isoquinoline derivatives .
Applications De Recherche Scientifique
5-(Isoquinolin-5-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a versatile synthon due to its rich reactivity and ability to form complex structures .
Biology and Medicine: This compound is used in medicinal chemistry for the development of biologically active molecules. Its unique structure allows for the exploration of new pharmacophores and the design of potential therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the synthesis of fine chemicals, dyes, and pigments .
Mécanisme D'action
The mechanism of action of 5-(Isoquinolin-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, pyrrolidine derivatives have been shown to inhibit enzymes such as beta-secretase 1 (BACE1), which is involved in the proteolytic processing of amyloid precursor protein (APP) .
Comparaison Avec Des Composés Similaires
- Pyrrolidine
- Pyrrolidin-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Comparison: 5-(Isoquinolin-5-yl)pyrrolidin-2-one is unique due to its fused isoquinoline and pyrrolidin-2-one structure. This combination imparts distinct chemical and biological properties compared to other pyrrolidine derivatives. For instance, the presence of the isoquinoline moiety enhances its potential as a pharmacophore and increases its reactivity in organic synthesis .
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
5-isoquinolin-5-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-5-4-12(15-13)11-3-1-2-9-8-14-7-6-10(9)11/h1-3,6-8,12H,4-5H2,(H,15,16) |
Clé InChI |
RYHWFFVFFAYSAB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


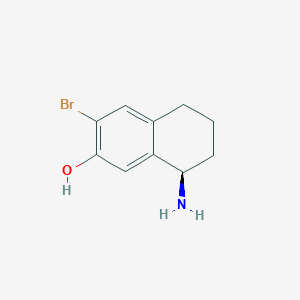
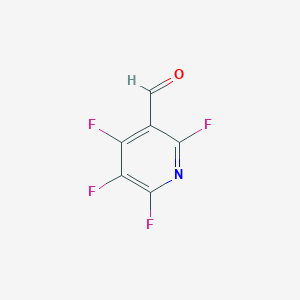

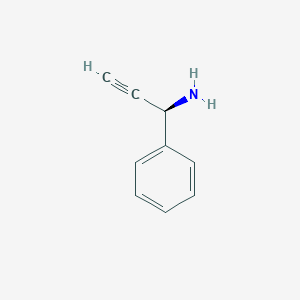
![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)

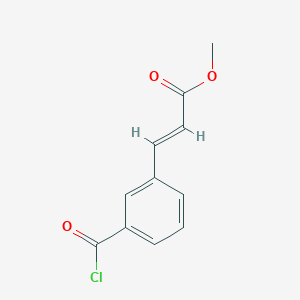
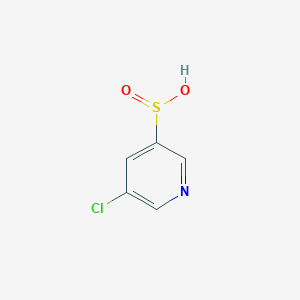

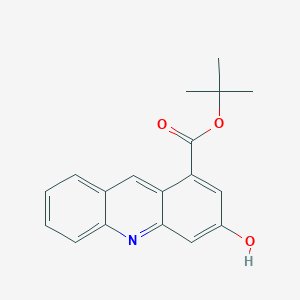
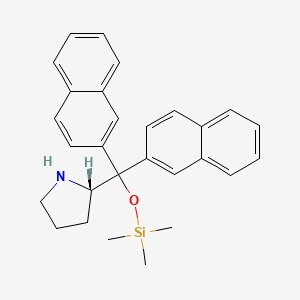
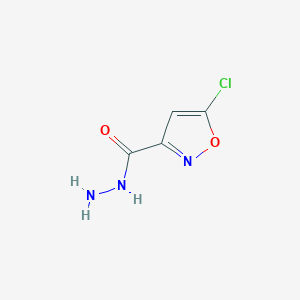
![2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid](/img/structure/B12972713.png)
